Melengestrol Acetate-d3
Description
Contextualizing Melengestrol (B123420) Acetate (B1210297) within Steroidal Compound Research
Melengestrol acetate (MGA) is a synthetic steroid derived from progesterone (B1679170). targetmol.comwikipedia.org It is classified as a progestogen, meaning it acts as an agonist of the progesterone receptor. wikipedia.org In fact, it has demonstrated a high affinity for the progesterone receptor, even greater than progesterone itself in some studies. nih.gov Steroidal compounds like MGA are a significant focus of research due to their diverse biological activities, including roles in cell proliferation and the regulation of cellular pathways. researchgate.net
MGA is known for its use in veterinary medicine to improve feed efficiency and suppress estrus in cattle. fao.orgavma.orgresearchgate.net Research has also explored its potential in other areas, such as its effects on cancer cells. medchemexpress.commedchemexpress.eu The study of MGA and its metabolites is crucial for understanding its physiological effects and ensuring its safe and effective use. fao.orgfao.org
The Role and Significance of Deuterated Analogues in Advanced Scientific Inquiry
Deuterated analogues, also known as isotopically labeled compounds, are powerful tools in scientific research, especially in analytical chemistry and drug metabolism studies. clearsynth.coma-2-s.comcdnsciencepub.com The substitution of hydrogen with deuterium (B1214612), which contains an extra neutron, results in a molecule with a higher mass but nearly identical chemical properties to its non-deuterated counterpart. wikipedia.org This slight mass difference is the key to their utility.
In techniques like mass spectrometry (MS), the mass difference allows researchers to easily distinguish between the deuterated standard and the non-deuterated analyte of interest. clearsynth.comresolvemass.ca This is particularly important for:
Quantitative Analysis: Deuterated compounds serve as ideal internal standards. clearsynth.com By adding a known amount of the deuterated analogue to a sample, scientists can accurately quantify the concentration of the target compound, compensating for variations in sample preparation and instrument response. pubcompare.aia-2-s.com
Method Validation: They are essential for validating the accuracy, precision, and reliability of analytical methods. clearsynth.coma-2-s.com
Metabolism Studies: Deuterated compounds help in tracing the metabolic fate of drugs and other substances in the body. cdnsciencepub.com The distinct mass signature allows for the identification and quantification of metabolites.
Improving Pharmacokinetics: In some cases, deuteration can alter the metabolic rate of a drug, potentially leading to improved pharmacokinetic profiles. cdnsciencepub.comnih.gov
Overview of Academic Research Trajectories for Melengestrol Acetate-d3
Research involving this compound has primarily focused on its application as an internal standard for the quantitative analysis of MGA in various biological and environmental matrices. fao.org This is a critical application for monitoring MGA residues in animal tissues and the environment. researchgate.netnih.gov
Key research areas include:
Analytical Method Development: Numerous studies focus on developing and validating robust analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the detection and quantification of MGA. fao.orgnih.gov In these methods, this compound is the preferred internal standard due to its similar chemical behavior to MGA, which helps to correct for matrix effects and improve the accuracy of the results. a-2-s.comfao.org
Pharmacokinetic and Metabolism Studies: While less common, research has utilized deuterated MGA to investigate its absorption, distribution, metabolism, and excretion in animals. fao.org Understanding the metabolic pathways is essential for evaluating the safety and efficacy of MGA.
Environmental Monitoring: Concerns about the environmental fate of veterinary drugs have led to research on detecting MGA in environmental samples like soil and water. nih.gov this compound is crucial for the accurate quantification of MGA in these complex matrices.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅D₃H₂₉O₄ | lgcstandards.comsigmaaldrich.com |
| Molecular Weight | 399.54 g/mol | lgcstandards.comsigmaaldrich.com |
| Isotopic Purity | ≥98 atom % D | sigmaaldrich.comdv-expert.org |
| Appearance | Solid | sigmaaldrich.com |
| Primary Application | Mass Spectrometry (MS) | sigmaaldrich.comdv-expert.org |
Interactive Data Table: Mass Spectrometry Ions for MGA and MGA-d3
| Analysis Type | Compound | Monitored Ions (m/z) | Quantification Ion (m/z) | Source |
| LC-MS | MGA | 397, 438, 337 | 397 | fao.org |
| LC-MS | MGA-d3 | 400, 441, 349 | 400 | fao.org |
| GC-MS | MGA (derivatized) | 489, 533, 592 | 489 | fao.org |
| GC-MS | MGA-d3 (derivatized) | 492, 536, 595 | 492 | fao.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H32O4 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-16-methylidene-3-oxo-1,2,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C25H32O4/c1-14-11-19-20(23(5)9-7-18(28)13-21(14)23)8-10-24(6)22(19)12-15(2)25(24,16(3)26)29-17(4)27/h11,13,19-20,22H,2,7-10,12H2,1,3-6H3/t19-,20+,22+,23-,24+,25+/m1/s1/i4D3 |
InChI Key |
UDKABVSQKJNZBH-TWOXOXTASA-N |
Synonyms |
17-(Acetyloxy-d3)-6-methyl-16-methylenepregna-4,6-diene-3,20-dione; 17-Hydroxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione Acetate-d3; 17-(Acetoxy-d3)-6-methyl-16-methylenepregna-4,6-diene-3,20-dione; 6-Dehydro-16-methylene-17α-hydroxy-6α-methyl |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for Melengestrol Acetate D3
Approaches to Site-Specific Deuterium (B1214612) Labeling in Complex Steroid Architectures
The site-specific incorporation of deuterium into complex steroid architectures presents significant synthetic challenges due to their largely hydrocarbon-based frameworks, which lack numerous functional groups to direct labeling. arkat-usa.org The primary functional groups available on most sterols are hydroxyl groups and carbon-carbon double bonds. arkat-usa.org While double bonds can be reduced via catalytic addition of deuterium gas (D2), this method often suffers from poor regioselectivity, especially when multiple double bonds are present in the molecule. arkat-usa.org
A common strategy involves leveraging existing functional groups. For instance, the oxidation of a C-3 alcohol to a ketone enables a base-catalyzed hydrogen-deuterium (H-D) exchange at the adjacent C-2 and C-4 positions. arkat-usa.org The development of transition-metal-catalyzed hydrogen isotope exchange (HIE) reactions has become a pivotal method for late-stage deuteration of complex molecules. researchgate.netsnnu.edu.cn Catalysts based on metals like iridium, ruthenium, and palladium can activate specific C-H bonds, allowing for direct and regioselective deuterium incorporation, often under mild conditions. snnu.edu.cnresearchgate.net These advanced methods are crucial for labeling positions that are remote from functional groups, which remains a difficult task. arkat-usa.org
Chemical Synthesis Routes for Melengestrol (B123420) Acetate-d3 Elaboration
The chemical synthesis of Melengestrol Acetate-d3 (specifically, a trideuterated version) has been achieved through a multi-step process starting from a related steroid precursor. rsc.org A key strategy involves the introduction of the deuterated methyl group at a late stage of the synthesis. arkat-usa.org
A reported pathway for the elaboration of [²H₃]melengestrol acetate (B1210297) is outlined below: rsc.org
Epoxide Formation and Protection: The synthesis begins with a suitable pregnane (B1235032) derivative, which is converted into an epoxide. For example, 5β,6β-epoxy-17α-hydroxypregnane-3,20-dione can be used, with its ketone groups protected as ethyleneketals. rsc.org
Grignard Reaction with Deuterated Reagent: The crucial isotopic labeling step involves the ring-opening of the epoxide with a deuterated Grignard reagent, specifically [²H₃]methyl magnesium iodide. This reaction introduces the trideuterated methyl group (CD₃) onto the steroid backbone, forming a 6-C-[²H₃]pregnane derivative. rsc.org
Functional Group Manipulation and Oxidation: The resulting intermediate undergoes further chemical transformations. This includes oxidation with a reagent like p-chloranil to introduce the necessary double bonds in the steroid's A and B rings, characteristic of melengestrol. rsc.org
Acetylation: The final step is the acetylation of the 17α-hydroxyl group to yield the final product, [²H₃]melengestrol acetate. rsc.org
| Step | Reaction | Key Reagents | Purpose |
| 1 | Ketalization & Epoxidation | Ethylene glycol, p-TsOH; m-CPBA | Protect ketones; form epoxide ring |
| 2 | Grignard Reaction | [²H₃]Methyl magnesium iodide | Introduce the deuterated methyl group |
| 3 | Oxidation/Dehydrogenation | p-Chloranil | Form the 4,6-diene system |
| 4 | Acetylation | Acetic anhydride, Pyridine | Add the acetate ester at C17 |
This table represents a generalized pathway based on synthetic strategies for related compounds.
Methodologies for Purification and Chromatographic Isolation of Deuterated Products
Following the synthesis, the purification and isolation of the deuterated product from the reaction mixture are critical to ensure high purity. A combination of extraction and chromatographic techniques is typically employed. Crude extracts from the reaction workup are often subjected to purification using methods like thin-layer chromatography (TLC) or solid-phase extraction (SPE). fao.org
For high-purity isolation, High-Performance Liquid Chromatography (HPLC) is a preferred method. fao.orgfao.org The use of reversed-phase HPLC columns allows for the separation of this compound from non-deuterated starting materials, reaction byproducts, and other impurities based on differences in polarity. The selection of an appropriate mobile phase (e.g., mixtures of acetonitrile (B52724) and water) is optimized to achieve efficient separation. In some modern synthetic approaches, chromatography-free purification is demonstrated, which provides a cleaner and more sustainable process. researchgate.net
Analytical Protocols for Isotopic Purity and Positional Deuteration Assessment
To validate the successful synthesis and purity of this compound, rigorous analytical protocols are required to confirm the position of the deuterium atoms and the extent of isotopic enrichment.
Quantitative Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the precise location of isotopic labels. In the case of this compound, ¹H NMR spectroscopy is used to verify the incorporation of deuterium. The analysis focuses on the disappearance or significant reduction of the proton signal corresponding to the position of deuteration. acs.org For this compound labeled at the acetyl group, the sharp singlet corresponding to the methyl protons of the acetate group in the unlabeled compound would be absent or greatly diminished in the ¹H NMR spectrum of the deuterated product. scbt.com By integrating the remaining proton signals and comparing them to a known internal standard, the percentage of deuterium incorporation can be accurately quantified. acs.org
Mass Spectrometric Approaches for Isotopic Enrichment Verification
Mass spectrometry (MS), particularly when coupled with chromatographic techniques like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS), is the definitive method for verifying isotopic enrichment and purity. arkat-usa.orgsigmaaldrich.com The incorporation of three deuterium atoms in this compound results in a predictable increase in its molecular weight. sigmaaldrich.com
In mass spectrometric analysis, the molecular ion ([M]+) or a protonated/adduct ion (e.g., [M+H]+) of the deuterated compound will appear at a mass-to-charge ratio (m/z) that is three units higher than that of the unlabeled analogue. fao.orgsigmaaldrich.com For example, in an LC-MS analysis using electrospray ionization, the monitored ions for quantification would be different for the analyte and the internal standard. fao.org The isotopic purity is determined by comparing the signal intensity of the desired deuterated mass peak to any residual signal from the unlabeled compound. sigmaaldrich.com
| Compound | Monitored Ion (m/z) for [M+H]⁺ | Monitored Ion (m/z) for [M+NH₄]⁺ | Reference |
| Melengestrol Acetate (MGA) | 397 | 438 | fao.org |
| This compound (MGA-d3) | 400 | 441 | fao.org |
This table illustrates the expected mass shift used to distinguish between the unlabeled compound and its trideuterated internal standard in an LC-MS assay. fao.org
Advanced Analytical Techniques for the Detection and Quantification of Melengestrol Acetate D3
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a primary technique for the analysis of MGA-d3. It combines the physical separation capabilities of liquid chromatography with the sensitive and selective mass analysis of tandem mass spectrometry, offering a powerful tool for residue analysis without the need for chemical derivatization. mdpi.comresearchgate.net
Effective chromatographic separation is essential to isolate MGA-d3 from matrix interferences prior to mass spectrometric detection. Reversed-phase high-performance liquid chromatography (HPLC) is the predominant mode of separation. fao.orgsielc.com Optimization involves the careful selection of the stationary phase (column), mobile phase composition, and gradient elution parameters.
Commonly, octadecylsilanized silica gel columns (C18) are employed for the separation. mdpi.comnih.gov The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with an acidic modifier to improve peak shape and ionization efficiency. mdpi.comsielc.comnih.govmhlw.go.jp Formic acid is a frequently used modifier as it is compatible with mass spectrometry. mdpi.comsielc.comnih.gov Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is used to ensure efficient elution and separation of the analyte. fao.orgnih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Octadecylsilanized silica gel (C18) | mdpi.comnih.gov |
| Mobile Phase A | Water with 0.1% formic acid | nih.govmhlw.go.jp |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | nih.govmhlw.go.jp |
| Elution Mode | Gradient | fao.orgnih.gov |
Tandem mass spectrometry, particularly using a triple quadrupole instrument, enhances selectivity through a process called multiple reaction monitoring (MRM). forensicrti.org In this process, a specific precursor ion (the ionized MGA-d3 molecule) is selected in the first quadrupole, fragmented in the second quadrupole through collision-induced dissociation, and then specific product ions are monitored in the third quadrupole. forensicrti.org The combination of a precursor ion and a product ion is known as a "transition." forensicrti.org
For MGA-d3, analysis is typically performed using positive electrospray ionization (ESI). fao.orgnih.gov The deuterated nature of MGA-d3 results in a precursor ion with a mass-to-charge ratio (m/z) of 400. fao.org From this precursor, several product ions can be generated and monitored for confirmation and quantification. The most abundant and stable transition is typically used for quantification to ensure maximum sensitivity. fao.org
| Ion Type | Mass-to-Charge Ratio (m/z) | Purpose | Reference |
|---|---|---|---|
| Precursor Ion | 400 | Quantification & Confirmation | fao.org |
| Product Ion | 441 | Confirmation | fao.org |
| Product Ion | 349 | Confirmation | fao.org |
High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the molecular weight and chemical composition of a sample with high precision. azolifesciences.com HRMS instruments can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the determination of an ion's "exact mass." bioanalysis-zone.com This high accuracy is crucial for confirming the elemental composition of an analyte, such as MGA-d3 (C₂₅H₂₉D₃O₄), and distinguishing it from other compounds that may have the same nominal mass but a different elemental formula (isobaric interferences). azolifesciences.combioanalysis-zone.comrivm.nl This capability provides an exceptional degree of confidence in the identification of the compound. azolifesciences.com
Gas Chromatography-Mass Spectrometry (GC-MS/MS) Methodologies
Gas chromatography-mass spectrometry (GC-MS) is an alternative to LC-MS for the analysis of MGA-d3. A key difference is that GC requires analytes to be volatile and thermally stable. researchgate.net For compounds like MGA-d3, this often necessitates a chemical modification step known as derivatization. mdpi.comresearchgate.net
Derivatization modifies the chemical structure of MGA-d3 to increase its volatility and improve its chromatographic properties for GC analysis. researchgate.net This process involves reacting the analyte with a derivatizing agent to replace active hydrogen atoms with less polar groups. researchgate.net
For the analysis of MGA and its deuterated internal standard, a common derivatization strategy is acylation. fao.org One frequently used reagent is heptafluorobutyric anhydride (HFBA). fao.org This process converts the hydroxyl groups on the steroid structure into more volatile ester derivatives, making the molecule suitable for GC analysis. fao.org Other potential strategies include silylation, which involves reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net
Following derivatization and separation by GC, the MGA-d3 derivative is ionized and fragmented in the mass spectrometer. The resulting fragmentation pattern is a unique fingerprint that allows for confident identification and quantification. In GC-MS/MS analysis, specific ions are monitored.
For the HFBA derivative of MGA-d3, characteristic ions are monitored to ensure specificity. fao.org The selection of a quantification ion is based on its abundance and freedom from interferences, while other confirmation ions provide additional structural proof. fao.org The analysis of the fragmentation pattern—how the derivatized molecule breaks apart—is fundamental to selecting these specific and relevant ions for the MS/MS method. fao.org
| Ion Type | Mass-to-Charge Ratio (m/z) | Purpose | Reference |
|---|---|---|---|
| Quantification Ion | 492 | Quantification | fao.org |
| Confirmation Ion | 536 | Confirmation | fao.org |
| Confirmation Ion | 595 | Confirmation | fao.org |
In some methods, an alternative ion, m/z 573, has been monitored for [2H3] melengestrol, indicating that different derivatization or ionization techniques can produce different, but equally characteristic, fragmentation patterns. fao.org
Application of Isotope Dilution Mass Spectrometry (IDMS) as a Primary Quantitative Method
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy quantitative measurements. It is considered a primary method of measurement, capable of providing results with high metrological quality. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte—in this case, this compound—to the sample at the beginning of the analytical process.
This isotopically labeled compound, or internal standard, exhibits virtually identical chemical and physical behavior to the native analyte (MGA) throughout extraction, purification, and chromatographic separation researchgate.net. Because MGA and MGA-d3 are affected proportionally by sample loss or degradation during preparation, the ratio of the unlabeled analyte to the labeled standard remains constant.
During mass spectrometry analysis, the instrument distinguishes between the native analyte and the deuterated internal standard based on their mass-to-charge (m/z) ratio. For instance, in a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of MGA, the monitored ions for the analyte might include m/z 397, while the corresponding ion for the MGA-d3 internal standard would be m/z 400 fao.org. By measuring the intensity ratio of these two ions, the concentration of the native MGA in the original sample can be calculated with exceptional accuracy and precision, effectively correcting for variations in sample preparation and instrument response researchgate.netsigmaaldrich.com. The use of stable isotope-labeled standards like MGA-d3 is ideal for overcoming challenges such as ion suppression, signal variability, and drift in LC-MS analyses .
A summary of mass-to-charge ratios used for the quantification of MGA with its deuterated internal standard is presented below.
| Compound | Method | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| Melengestrol Acetate (B1210297) (MGA) | LC-MS | 397 | - | Analyte |
| This compound (MGA-d3) | LC-MS | 400 | - | Internal Standard |
| Melengestrol Acetate (MGA) | GC-MS (derivatized) | 489 | - | Analyte |
| This compound (MGA-d3) | GC-MS (derivatized) | 492 | - | Internal Standard |
Data sourced from FAO FNP 41/14 Melengestrol Acetate fao.org.
Spectroscopic Methodologies for Structural Confirmation (beyond basic identification)
While quantification is essential, unambiguous confirmation of the analyte's identity is equally critical, especially in regulatory analysis. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides a high degree of structural information for confirmation.
In a typical LC-MS/MS experiment, the precursor ion (the molecular ion of the analyte) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. The fragmentation pattern is a characteristic fingerprint of the molecule's structure. For MGA, monitoring multiple ion transitions enhances the specificity of detection fao.orgnih.gov.
More advanced techniques offer even greater confidence in structural elucidation:
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of an ion. This significantly narrows down the potential identities of an unknown compound and can help differentiate between compounds with the same nominal mass.
Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based not only on their mass-to-charge ratio but also on their size and shape (their collision cross-section, CCS). IM-MS can distinguish between isomers—compounds with the same mass and elemental formula but different structural arrangements—which can be challenging for conventional MS techniques cleancompetition.org. This is particularly useful for steroid analysis, where many isomeric forms exist cleancompetition.org.
Advanced Fragmentation Techniques: Beyond CID, other fragmentation methods like Electron-Activated Dissociation (EAD) can provide complementary structural information sciex.com. EAD can generate different types of fragment ions, revealing structural details that might not be apparent from CID spectra alone, thus improving the ability to characterize and distinguish between closely related steroid structures sciex.com.
These advanced spectroscopic methods, combined with the use of internal standards like this compound, provide a powerful and robust framework for the comprehensive analysis of synthetic steroids in complex matrices.
Pharmacokinetic and Metabolic Tracing Studies Utilizing Melengestrol Acetate D3 in Non Human Biological Systems
Application of Deuterated Tracers in Absorption, Distribution, Metabolism, and Excretion (ADME) Research (Non-Human Animal Models)
The use of stable isotope-labeled compounds is a cornerstone of modern drug metabolism research, providing a safer alternative to radioactive isotopes for tracing the fate of a molecule within a biological system. nih.govmetsol.comresearchgate.net Deuterated compounds, such as Melengestrol (B123420) Acetate-d3 (MGA-d3), are particularly valuable in absorption, distribution, metabolism, and excretion (ADME) studies. nih.govresearchgate.net By incorporating stable heavy isotopes, researchers can accurately map a drug's journey through an organism, quantifying its absorption, distribution to various tissues, metabolic transformation, and eventual elimination. metsol.com
In non-human animal models, MGA-d3 primarily serves as an ideal internal standard for analytical methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). fao.orgescholarship.orgnih.gov Its chemical properties are nearly identical to the non-deuterated parent compound, Melengestrol Acetate (B1210297) (MGA), ensuring it behaves similarly during sample extraction and analysis. escholarship.org However, its increased mass (M+3) allows it to be distinguished by a mass spectrometer. nih.govsigmaaldrich.com This application is crucial for accurately quantifying MGA residues in tissues, which is a fundamental component of ADME profiling. fao.org The use of a stable isotope-labeled internal standard corrects for any loss of the analyte during sample preparation, leading to highly precise and reliable pharmacokinetic data. escholarship.org
Identification and Characterization of Deuterated Metabolites and Biotransformation Pathways in Non-Human Species
Identifying metabolic pathways is a key objective of ADME research. When MGA-d3 is administered to a non-human animal, it undergoes the same enzymatic processes as MGA. The resulting deuterated metabolites retain the isotopic label, which acts as a distinctive signature during analysis. nih.gov This allows for the confident identification of metabolites, even at very low concentrations, by searching for their characteristic mass shift in mass spectrometry data. labcorp.com
Studies on the parent compound, MGA, in bovine models have identified several biotransformation products. In vitro experiments using bovine liver microsomes have shown that MGA is subject to extensive oxidative metabolism. fao.org The primary metabolites are formed through hydroxylation at various positions on the steroid core. fao.org
| Metabolite | Abundance | Type of Transformation |
|---|---|---|
| 2β-hydroxy-MGA | Most Abundant | Monohydroxylation |
| 6-hydroxymethyl-MGA | Second Most Abundant | Monohydroxylation |
| 15β-hydroxy-MGA | Third Most Abundant | Monohydroxylation |
| 2β,15β-dihydroxy-MGA | Fourth Most Abundant | Dihydroxylation |
When tracing with MGA-d3, each of these metabolites would be detected as a deuterated (M+3) analogue, confirming the metabolic fate of the administered compound and helping to elucidate the complete biotransformation pathway without interference from endogenous compounds. nih.gov
Kinetic Modeling of Melengestrol Acetate-d3 Disposition in Experimental Systems
Kinetic modeling uses mathematical models to describe and predict the concentration of a drug in the body over time. While specific kinetic modeling studies focused solely on MGA-d3 are not prevalent in published literature, its use is integral to the pharmacokinetic analysis of MGA. As an internal standard, MGA-d3 allows for the generation of high-fidelity data on the parent compound's concentration in plasma and tissues over time, which is the foundation for all kinetic modeling. fao.org
Methodologies for Tissue Distribution Profiling (Non-Human Animal Models)
Determining how a compound distributes into different tissues is a critical aspect of pharmacokinetic research. Studies in beef heifers have shown that MGA residues accumulate to varying degrees in different edible tissues, with the highest concentrations consistently found in fat. fao.orgnih.gov
Profiling the distribution of MGA in non-human tissues relies on robust and sensitive analytical methodologies. The standard approach involves extraction of the compound from a tissue sample, followed by cleanup and quantification using instrumental analysis. fao.orgusda.gov The use of MGA-d3 as an internal standard during this process is a validated and widely accepted methodology. fao.org It is added to the tissue sample at the beginning of the extraction process, and its detection at the end of the analysis allows for precise quantification of the native MGA. fao.org Techniques such as LC-MS and GC-MS are employed for their high sensitivity and specificity. nih.gov
| Tissue | Reported Residue Concentration Range (µg/kg or ppb) | Key Finding |
|---|---|---|
| Perirenal Fat | 3.6 - 29 | Highest accumulation of residues. fao.orgnih.gov |
| Liver | 8.2 - 15 | Significant residue levels, site of metabolism. fao.org |
| Kidney | 1.2 - 1.8 | Lower residue levels than fat and liver. fao.org |
| Muscle | 0.5 - 1.0 | Lowest residue levels, often near the limit of quantification. fao.org |
The validated HPLC-MS method for determining MGA in bovine fat and liver, for instance, specifies the use of trideuterated MGA (MGA-d3) as the internal standard to ensure accuracy, with limits of quantification in the low µg/kg range. fao.org
Comparative Pharmacokinetic Analyses of Deuterated vs. Non-Deuterated Analogues in Non-Human Organisms
The deliberate substitution of hydrogen with deuterium (B1214612) in a drug molecule can alter its pharmacokinetic properties, a concept often referred to as the "deuterium switch". nih.gov This is due to the kinetic isotope effect (KIE), where the greater strength of the C-D bond compared to the C-H bond can slow down the rate of Phase I metabolism if C-H bond cleavage is the rate-limiting step. nih.govnih.gov This can lead to several potential changes in the pharmacokinetic profile of the deuterated analogue compared to its non-deuterated parent:
Reduced Systemic Clearance: A slower rate of metabolism can lead to the drug being cleared from the body more slowly. nih.gov
Increased Half-Life and Exposure (AUC): Slower clearance typically results in the drug remaining in the circulation for longer and at higher concentrations. nih.gov
Metabolic Switching: If a primary metabolic pathway is slowed by deuteration, the drug may be shunted down alternative metabolic pathways, potentially leading to a different metabolite profile. nih.gov
Environmental Fate and Ecotoxicological Assessment Methodologies for Melengestrol Acetate and Its Deuterated Analogues
Methodologies for Assessing Environmental Occurrence and Distribution
The detection of MGA in the environment requires highly sensitive and specific analytical methods due to its presence at trace concentrations. Methodologies are tailored to different environmental compartments, including aquatic systems, terrestrial matrices, and the atmosphere.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the determination of MGA in water samples. washington.edunih.gov The high selectivity and sensitivity of LC-MS/MS allow for reliable quantification at nanogram-per-liter levels. To ensure accuracy and account for potential matrix effects or losses during sample preparation, a deuterated internal standard, Melengestrol (B123420) Acetate-d3, is consistently used. washington.edu
Sample preparation typically involves a preconcentration step to isolate the analyte from the large volume of the water matrix. Solid-phase extraction (SPE) is the most common method, using cartridges that can effectively retain steroid hormones. researchgate.net After extraction, the sample is concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis. washington.edu In the mass spectrometer, specific precursor-to-product ion transitions are monitored for both MGA and MGA-d3 to ensure unambiguous identification and quantification.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ions for Quantification and Confirmation (m/z) | Reference |
|---|---|---|---|---|
| Melengestrol Acetate (MGA) | Positive Electrospray (ESI+) | 397 | 337, 438 | washington.edu |
| Melengestrol Acetate-d3 (MGA-d3) | Positive Electrospray (ESI+) | 400 | 349, 441 | washington.edu |
Analyzing MGA in solid matrices like soil and sediment presents greater challenges due to the complexity of the sample matrix. The extraction procedure must efficiently release the analyte from the solid particles while minimizing co-extraction of interfering substances. researchgate.netplantprotection.pl
Several extraction techniques have been applied, including supercritical fluid extraction (SFE) and solvent extraction. fao.org A widely adopted and effective method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which involves a solvent extraction with acetonitrile (B52724) followed by a cleanup step using dispersive solid-phase extraction (d-SPE). researchgate.netnih.govfao.org The d-SPE step typically uses a combination of sorbents to remove interfering matrix components like lipids and pigments. researchgate.netfao.org Following extraction and cleanup, the final determination is performed by LC-MS/MS, again using MGA-d3 as an internal standard to ensure accurate results. nih.govscbt.com Studies have shown that MGA can persist in soil for extended periods; one investigation detected MGA in soil samples even at the end of a cultivation period. researchgate.netplantprotection.pl
While runoff and manure application are primary routes for environmental entry, research has demonstrated that steroid growth promoters can also be transported via fugitive airborne particulate matter (PM) from cattle feedyards. This represents a significant and previously under-investigated pathway for environmental loading.
Methodologies for monitoring MGA in atmospheric PM involve the collection of air samples using high-volume samplers that capture total suspended particulates (TSP) or size-fractionated particles like PM10 and PM2.5 on filters. The collected PM is then extracted from the filters, typically using solvent extraction, and analyzed by LC-MS/MS. A study conducted at commercial feedyards in the Southern Great Plains detected Melengestrol Acetate in 31% of all PM samples, with a median concentration of 1.3 ng/g. This finding confirms that atmospheric transport on particulate matter is a viable route for the environmental distribution of MGA.
Methodologies for Investigating Environmental Degradation Pathways
Assessing the persistence of MGA in the environment requires an understanding of its stability and the mechanisms by which it degrades. Key pathways include abiotic processes like photolysis and hydrolysis, and biotic processes mediated by microorganisms.
The stability of MGA and its deuterated analogues to light and water is a critical factor in their environmental persistence. Studies have shown that Melengestrol Acetate readily undergoes direct photolysis in the presence of sunlight. washington.edu In simulated sunlit surface waters, MGA exhibited rapid phototransformation with half-lives ranging from approximately 0.25 to 1 hour. washington.edu This rapid degradation via direct photolysis was found to be largely insensitive to environmental variables such as pH, temperature, and the presence of dissolved organic matter. washington.edu The products of this phototransformation, however, tend to be more photostable while retaining their steroidal structure, suggesting they may also retain biological activity. washington.edu
In the absence of light, MGA is generally considered stable. It has been reported to be stable in a variety of solvents and under a wide range of conditions. Specific data on the hydrolysis rates of MGA and MGA-d3 in different environmental compartments are not extensively detailed in the available literature, though the rapid rate of photolysis suggests it is the dominant abiotic degradation pathway in sunlit environments. washington.edu
| Compound | Condition | Half-Life (t½) | Reference |
|---|---|---|---|
| Melengestrol Acetate (MGA) | Direct photolysis in natural and simulated sunlight | ~0.25 - 1 hour | washington.edu |
Biotransformation by microorganisms is a significant pathway for the degradation of MGA in environments such as soil, manure, and sediment. researchgate.net Studies using various fungal cultures have demonstrated their ability to metabolize MGA into several transformation products.
Incubation of MGA with the fungus Cunninghamella blakesleeana resulted in the formation of a major metabolite, 17α-acetoxy-11β-hydroxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione, through hydroxylation. Other fungi, such as Glomerella fusaroide and Rhizopus stolonifer, were also effective in transforming MGA, producing a range of hydroxylated and epoxidized metabolites. The primary biotransformation reactions observed include hydroxylation at various positions on the steroid core and epoxidation. In manure, MGA has been shown to resist rapid bacterial breakdown, with one study reporting a half-life of approximately 260 days during storage. However, once applied to soil, degradation rates increase significantly.
| Microorganism | Transformation Pathway | Identified Metabolites | Reference |
|---|---|---|---|
| Cunninghamella blakesleeana | Hydroxylation | 17α-acetoxy-11β-hydroxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione | |
| Glomerella fusaroide | Hydroxylation, Dehydrogenation, Epoxidation | 17α-acetoxy-11α-hydroxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione; 17α-acetoxy-11α-hydroxy-6-methyl-16-methylenepregna-1,4,6-triene-3,20-dione; 17α-acetoxy-6,7α-epoxy-6β-methyl-16-methylenepregna-4,6-diene-3,20-dione | |
| Rhizopus stolonifer | Hydroxylation | 17α-acetoxy-11β,15β-dihydroxy-6-methyl-16-methylenepregna-4,6-diene-3,20-dione |
Methodological Frameworks for Bioaccumulation and Biotransformation Studies in Non-Target Organisms (Ecotoxicological Focus on Methodology)
The assessment of bioaccumulation and biotransformation of Melengestrol Acetate (MGA) in non-target organisms is crucial for understanding its ecotoxicological risk. Methodological frameworks for these studies often integrate both in vivo and in vitro approaches to elucidate the uptake, distribution, metabolism, and excretion of the compound.
In Vivo Methodologies: In vivo studies are designed to understand the fate of MGA in whole organisms. A key technique involves the use of radiolabeled MGA, such as tritium-labeled MGA (³H-MGA), administered to test species like heifers. fao.org This allows researchers to trace the distribution of radioactivity in various tissues (fat, liver, muscle, kidney) and excreta (urine, feces), providing a comprehensive picture of the compound's disposition. fao.org By analyzing tissue samples at different time points, both at steady-state and during withdrawal periods, the bioaccumulation potential and depletion rates can be determined. fao.org These studies have shown that while the highest concentration of total residues may be found in the liver, the highest percentage of the parent MGA is typically found in fat, indicating its lipophilic nature. fao.org
In Vitro Methodologies: In vitro methods offer a controlled environment to investigate specific metabolic pathways and are essential when metabolite concentrations in tissues are too low for characterization from in vivo studies. fao.org These methodologies are particularly focused on biotransformation.
Subcellular Fractions: Liver microsomes and S9 fractions are widely used enzyme sources for metabolism studies. nih.govresearchgate.netadmescope.com These fractions contain high concentrations of key drug-metabolizing enzymes, such as cytochrome P450 (CYP). nih.govresearchgate.net Incubating MGA with liver microsomes allows for the identification of metabolic stability and the characterization of metabolites formed primarily through oxidative pathways. fao.orgnih.govresearchgate.net
Fungal Biotransformation: Microbial transformation using fungal cultures, such as Cunninghamella blakesleeana, Glomerella fusaroide, and Rhizopus stolonifer, serves as a powerful tool to produce and identify metabolites. nih.govnih.gov Fungi can perform various reactions, including hydroxylation, yielding metabolites that might be analogous to those produced in vertebrates. nih.govnih.gov The resulting metabolites are then isolated and purified, often using High-Performance Liquid Chromatography (HPLC), for structural elucidation via spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry. nih.govnih.gov
Analytical Techniques and the Role of Deuterated Analogues: Accurate quantification of MGA and its metabolites in biological matrices is fundamental. This is achieved using advanced analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). fao.org
A critical component of these quantitative methods is the use of a stable isotope-labeled internal standard, with this compound (MGA-d3) being the deuterated analogue of choice. fao.orgmedchemexpress.com MGA-d3 is chemically identical to MGA but has a higher mass due to the replacement of hydrogen atoms with deuterium (B1214612). medchemexpress.com It is added to a sample at a known concentration at the beginning of the analytical process. fao.org Because MGA-d3 behaves identically to MGA during extraction, cleanup, and ionization, any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard. lcms.czwisdomlib.org This allows for highly accurate and precise quantification by correcting for matrix effects and variations in instrument response, which is essential for reliable bioaccumulation and biotransformation assessments. fao.orglcms.cz
| Methodological Approach | Objective | Key Techniques/Components | Typical Organism/System | Primary Output |
|---|---|---|---|---|
| In Vivo Radiotracer Study | Determine uptake, distribution, and depletion in a whole organism. | Administration of radiolabeled MGA (e.g., ³H-MGA); Tissue and excreta collection; Scintillation counting. | Heifers, fish, other non-target vertebrates. | Total residue concentrations in tissues, bioaccumulation factor (BAF), depletion half-life. |
| In Vitro Liver Microsome Assay | Investigate Phase I metabolic pathways and stability. | Incubation of MGA with liver microsomes; NADPH regeneration system; LC-MS/MS or GC-MS analysis. | Microsomes from fish, rats, rabbits, or other relevant species. nih.gov | Identification of oxidative metabolites, determination of metabolic rate and intrinsic clearance. |
| Fungal Biotransformation | Produce and identify potential metabolites. | Incubation of MGA with fungal cultures; Extraction of culture medium; HPLC for purification; NMR and MS for structural analysis. | Cunninghamella blakesleeana, Glomerella fusaroide, Rhizopus stolonifer. nih.govnih.gov | Structural identification of novel hydroxylated and other metabolites. |
| Quantitative Mass Spectrometry | Accurate measurement of MGA and metabolites in complex matrices. | Use of deuterated internal standard (MGA-d3); LC-MS/MS or GC-MS. fao.org | Applicable to extracts from all biological and environmental samples. | Precise concentration data for parent compound and metabolites, enabling risk assessment. |
Advanced Sampling and Monitoring Strategies for Steroidal Contaminants in Environmental Compartments
Effective monitoring of steroidal contaminants like MGA in the environment requires robust strategies for sample collection, extraction, and analysis from various environmental compartments, including water, soil, sediment, and biosolids. epa.govnih.govresearchgate.net The U.S. Environmental Protection Agency (EPA) has developed comprehensive guidelines, such as EPA Method 1698, which provides a framework for the determination of steroids in these diverse matrices. epa.govepa.gov
Sampling Techniques: The choice of sampling equipment and methodology is dictated by the environmental compartment and the specific objectives of the study. clu-in.orgiaea.org
Water Sampling: For aqueous samples, grab sampling is common for surface water. For wastewater or samples with particulate matter, filtration is a critical first step to separate the dissolved phase from suspended solids, as steroids can adsorb to particles. nih.gov Continuous liquid-liquid extraction (CLLE) may also be employed for water samples. nih.gov
Sediment and Soil Sampling: Sediments act as a sink for hydrophobic contaminants. iaea.org Samples can be collected using devices like Ponar or Eckman dredges for surface sediments or core samplers for obtaining a vertical profile of the sediment column. clu-in.orgnv.gov For shallow areas, hand-held trowels or augers may be sufficient. nv.gov
Biosolids: Given their high organic content, biosolids from wastewater treatment plants are a significant matrix for monitoring. Representative samples are collected post-treatment and require rigorous extraction due to their complexity. epa.gov
Extraction and Cleanup: Once collected, the target analytes must be extracted from the sample matrix and cleaned of interfering substances.
Solid-Phase Extraction (SPE): SPE is a widely used and efficient technique for extracting and concentrating steroids from aqueous samples. nih.govresearchgate.net It involves passing the water sample through a cartridge containing a solid sorbent that retains the analytes. The analytes are later eluted with a small volume of solvent.
Liquid-Liquid Extraction (LLE): This method, including separatory funnel extraction (SFE), uses a solvent (e.g., methylene (B1212753) chloride) to partition the steroids from the water sample. epa.govnih.gov
Soxhlet Extraction: For solid and semi-solid samples like soil, sediment, and biosolids, Soxhlet extraction is a robust method. epa.govnih.gov The sample is typically dried with anhydrous sodium sulfate (B86663) and then extracted for an extended period with a solvent mixture like hexane:acetone. epa.gov
Cleanup: After initial extraction, cleanup steps are essential to remove co-extracted matrix components that can interfere with analysis. EPA Method 1698 suggests cleanup using a layered alumina/Florisil column. epa.gov
Advanced Analytical and Monitoring Methods: High-resolution analytical instrumentation is necessary to detect the trace levels (ng/L to µg/L) at which steroidal contaminants are often found in the environment. nih.govresearchgate.net
High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS): This is the analytical technique specified in EPA Method 1698. epa.govcaslab.com It offers high sensitivity and selectivity. Prior to analysis, steroids are often derivatized to increase their volatility. epa.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become a preferred method for many laboratories due to its high specificity and ability to analyze compounds without derivatization. mhlw.go.jpnih.gov
Isotope Dilution: As in ecotoxicological studies, the use of stable isotope-labeled internal standards like MGA-d3 is a cornerstone of advanced monitoring. fao.org This isotope dilution mass spectrometry (IDMS) approach ensures high accuracy and precision by correcting for analytical variability, making it the gold standard for quantitative environmental analysis. lcms.czepa.gov
| Environmental Compartment | Sampling Method | Extraction Technique | Analytical Platform | Key Considerations |
|---|---|---|---|---|
| Water (Surface, Wastewater) | Grab sampling, Composite sampling. | Solid-Phase Extraction (SPE), Separatory Funnel Extraction (SFE), Continuous Liquid-Liquid Extraction (CLLE). nih.gov | LC-MS/MS, HRGC/HRMS. | Filtration is crucial to separate dissolved and particulate-bound fractions. nih.gov Low detection limits (ng/L) are required. |
| Soil & Sediment | Core samplers, Ponar/Eckman dredges, Augers. nv.gov | Soxhlet extraction, Pressurized Liquid Extraction (PLE). | HRGC/HRMS, LC-MS/MS. | Sample homogenization is important. The organic carbon content influences contaminant binding. |
| Biosolids | Representative grab or composite sampling post-treatment. | Soxhlet extraction. epa.gov | HRGC/HRMS, LC-MS/MS. | Matrix is highly complex, requiring extensive cleanup. Normalization to dry weight is standard. epa.gov |
Mechanistic Biochemical Investigations and Molecular Interaction Approaches Involving Melengestrol Acetate D3
Receptor Binding Affinity Studies Utilizing Deuterated Ligands as Probes
The primary mechanism of action for Melengestrol (B123420) Acetate (B1210297) is its function as a progestogen, exerting its effects through binding to the progesterone (B1679170) receptor (PR). Research indicates that MGA possesses a higher binding affinity for the PR than endogenous progesterone. nih.gov In one study, MGA demonstrated 73% of the binding affinity of progesterone for the PR in the rhesus monkey uterus. wikipedia.org
Deuterated ligands like Melengestrol Acetate-d3 are invaluable as probes in receptor binding assays. The substitution of hydrogen with deuterium (B1214612) can subtly alter the physicochemical properties of a molecule, which can influence receptor-ligand interactions. This phenomenon, sometimes referred to as the Ubbelohde effect, arises from the altered strength of hydrogen bonds upon deuteration and can lead to measurable changes in binding affinity. doaj.org
In practice, this compound is frequently employed as an internal standard in competitive binding assays and quantitative analysis using mass spectrometry. fao.orgnih.gov In these assays, a known quantity of the deuterated standard competes with the non-labeled MGA for binding to the receptor or for detection by the instrument. Because its chemical behavior and binding characteristics are nearly identical to the native compound, it allows for precise quantification. This application implicitly confirms its utility as a binding probe. By competing directly with the unlabeled ligand, it helps to delineate the binding kinetics and affinity of the primary compound for its receptor.
Table 1: Comparative Binding Affinities for the Progesterone Receptor
| Compound | Relative Binding Affinity Compared to Progesterone | Cell/Tissue Model |
|---|---|---|
| Melengestrol Acetate (MGA) | Higher | MCF-7 Cells nih.gov |
| Norgestomet | Higher than MGA and Progesterone | MCF-7 Cells nih.gov |
| R5020 (Promegestone) | Higher than Progesterone | MCF-7 Cells nih.gov |
| Progesterone | 100% (Reference) | MCF-7 Cells nih.gov |
| Melengestrol Acetate (MGA) | 73% | Rhesus Monkey Uterus wikipedia.org |
Methodologies for Studying Enzyme-Mediated Transformations and Kinetic Isotope Effects
The metabolism of steroid hormones is a complex process mediated primarily by cytochrome P450 (CYP) enzymes. In vitro studies using bovine liver microsomes have identified several metabolites of MGA, including 2β-hydroxy-MGA, 6-hydroxymethyl-MGA, and 15β-hydroxy-MGA. fao.org The study of these enzymatic transformations can be significantly enhanced by using deuterated substrates like this compound to investigate the reaction mechanism through the kinetic isotope effect (KIE). nih.gov
The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The C-D bond is stronger and has a lower vibrational zero-point energy than a C-H bond. libretexts.org Consequently, breaking a C-D bond requires more energy and typically proceeds at a slower rate. wikipedia.orglibretexts.org When the cleavage of a C-H bond is the rate-limiting step of an enzymatic reaction, substituting that hydrogen with deuterium will cause a significant decrease in the reaction rate, resulting in a "normal" KIE (kH/kD > 1). nih.gov
By synthesizing different isotopologues of MGA deuterated at specific positions targeted for metabolism (e.g., the 2β, 6-methyl, or 15β positions), researchers can pinpoint which C-H bond cleavage steps are rate-limiting in the formation of various metabolites. For instance, if deuteration at the 6-methyl position significantly slows the formation of 6-hydroxymethyl-MGA, it provides strong evidence that the hydroxylation of this position is a rate-determining step in the metabolic pathway. nih.gov Mass spectrometry is the primary analytical technique used to measure the ratio of deuterated to non-deuterated products, allowing for the calculation of the KIE. nih.gov
Table 2: Major Metabolites of Melengestrol Acetate Identified in Bovine Liver Microsomes
| Metabolite | Position of Modification |
|---|---|
| Metabolite E | 2β-hydroxy-MGA fao.org |
| Metabolite C | 6-hydroxymethyl-MGA fao.org |
| Metabolite D | 15β-hydroxy-MGA fao.org |
| Metabolite B | 2β,15β-dihydroxy-MGA fao.org |
Protein-Ligand Interaction Characterization Techniques Employing Deuterated Melengestrol Acetate
Understanding the precise interaction between a ligand and its protein target requires advanced analytical techniques. Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for probing protein conformational dynamics upon ligand binding. nih.govnih.gov This technique monitors the rate at which backbone amide hydrogens in a protein exchange with deuterium when the protein is placed in a deuterated buffer. Regions of the protein that are flexible or solvent-exposed will exchange hydrogen for deuterium more rapidly, while regions that are buried, involved in hydrogen bonding (like in α-helices and β-sheets), or shielded by ligand binding will exchange more slowly. nih.gov
While studies specifically using this compound in HDX-MS are not prominent, the principles apply directly. By comparing the deuterium uptake of the progesterone receptor in its unbound state versus its state when bound to Melengestrol Acetate, researchers can map the specific regions of the receptor that become more rigid or shielded upon binding. nih.gov The use of this compound itself in such an experiment would primarily be as the ligand inducing these conformational changes. The deuteration on the acetate group would not interfere with the primary measurement, which is the deuterium exchange on the protein's backbone. Such studies on the progesterone receptor have revealed that ligand binding induces conformational rearrangements critical for its function, and HDX-MS can detect these allosteric changes across different domains of the receptor. nih.gov
Computational Chemistry and Molecular Modeling for Ligand-Target Interactions
Computational chemistry and molecular modeling provide indispensable tools for visualizing and analyzing ligand-target interactions at an atomic level. plos.org Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict the binding pose of a ligand within a receptor's binding pocket and to assess the stability of the resulting complex. endocrine-abstracts.org
Computational studies on other deuterated ligands have shown that these subtle changes can lead to differences in binding free energy. nih.gov For this compound, a molecular dynamics simulation could be performed on its complex with the progesterone receptor. By parameterizing the force field to account for the increased mass of the three deuterium atoms, researchers could analyze changes in the dynamics and stability of key hydrogen bonds or other non-covalent interactions within the binding pocket compared to the non-deuterated MGA. This approach allows for a theoretical estimation of the energetic consequences of deuteration on the ligand-receptor interaction, complementing experimental binding affinity data. nih.gov
Cellular Uptake and Intracellular Distribution Studies in Non-Human Cell Lines
For a steroid hormone to exert its biological effect, it must first be taken up by the target cell and interact with its intracellular receptors. Studies on non-human cell lines are crucial for elucidating these processes. Research has shown that MGA can directly affect bovine muscle satellite cells and C2C12 myoblasts, indicating its uptake into these cells. nih.govnewprairiepress.orgresearchgate.net
The primary targets of MGA, the progesterone receptors (PR-A and PR-B isoforms), have distinct subcellular localizations. In the absence of a ligand, PR-A is often found predominantly in the nucleus, whereas PR-B can be distributed between the cytoplasm and the nucleus. researchgate.netnih.gov Upon ligand binding, PR-B typically translocates to the nucleus. nih.gov Furthermore, specific, non-genomic binding sites for progesterone have been identified on the plasma membranes of bovine corpus luteum cells, suggesting multiple potential sites of action and uptake mechanisms. oup.com
This compound can be used as a stable isotope tracer to study its cellular uptake and intracellular distribution. Because it has a different mass from its endogenous or unlabeled counterparts, its presence and concentration in different cellular compartments can be precisely measured using mass spectrometry. Techniques like secondary ion mass spectrometry (SIMS) or mass spectrometry imaging could be applied to cultured cells (e.g., bovine endometrial cells or myoblasts) treated with this compound. This would allow researchers to visualize the distribution of the compound within the cell, determining whether it accumulates in the cytoplasm, nucleus, or is associated with the cell membrane, providing direct evidence for its trafficking pathways.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Melengestrol Acetate (MGA) |
| Progesterone |
| Norgestomet |
| R5020 (Promegestone) |
| 2β-hydroxy-MGA |
| 6-hydroxymethyl-MGA |
| 15β-hydroxy-MGA |
Comparative Research and Structural Activity Relationship Sar Methodologies in Melengestrol Acetate D3 Research
Methodological Considerations for Comparing Deuterated and Non-Deuterated Compound Behavior
When comparing the behavior of a deuterated compound like Melengestrol (B123420) Acetate-d3 with its non-deuterated counterpart, Melengestrol Acetate (B1210297) (MGA), several methodological considerations are paramount. The foundational principle underlying these comparisons is the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, meaning it requires more energy to break. Consequently, if the cleavage of a carbon-hydrogen bond is a rate-determining step in a metabolic pathway, replacing hydrogen with deuterium (B1214612) can slow down the reaction rate. researchgate.netnih.gov
This alteration can lead to significant changes in the pharmacokinetic profile of a drug. researchgate.netmedchemexpress.com Potential advantages of deuterated compounds may include an improved metabolic profile, which could reduce or eliminate unwanted side effects, enhanced oral bioavailability, and an increased half-life, potentially allowing for less frequent dosing. isotope.com
Methodologies for comparison must therefore be designed to meticulously track these potential differences. This involves parallel in vitro and in vivo studies. In vitro experiments, often using liver microsomes or hepatocytes, can provide initial data on metabolic stability and the formation of metabolites. nih.gov Subsequent in vivo studies in animal models are crucial to understand the complete pharmacokinetic and pharmacodynamic profile, including absorption, distribution, metabolism, and excretion (ADME). nih.gov Throughout these studies, it is critical to employ highly sensitive and specific analytical techniques, such as mass spectrometry, to accurately quantify both the parent compounds and their respective metabolites. escholarship.org
Influence of Deuteration on Chromatographic Retention and Mass Spectrometric Fragmentation Patterns
The introduction of deuterium into the melengestrol acetate structure has a direct and predictable impact on its analysis by mass spectrometry (MS) and a more subtle effect on its chromatographic behavior. Melengestrol Acetate-d3 is frequently used as an internal standard for the quantification of MGA in various matrices because its chemical properties are nearly identical to the analyte, but it is distinguishable by its mass. escholarship.org
In chromatography, deuterated compounds may exhibit slightly different retention times compared to their non-deuterated analogs, an effect known as the chromatographic isotope effect. nih.gov Often, deuterated molecules elute slightly earlier from a gas chromatography column. nih.gov However, in liquid chromatography, the effect can be minimal. For MGA and its d3 analog, one study using reverse-phase HPLC noted that the peaks overlap, indicating very similar retention behavior under those specific conditions. fao.org
The most significant influence of deuteration is observed in mass spectrometry. The molecular weight of this compound is increased by three mass units compared to the non-deuterated form. sigmaaldrich.com This mass shift is evident in the parent ion and extends to any fragments that retain the deuterium-labeled portion of the molecule. This distinction is fundamental for its use as an internal standard in quantitative analysis. fao.org For instance, in LC-MS analysis with electrospray ionization, the protonated molecule [M+H]+ for MGA is monitored at a mass-to-charge ratio (m/z) of 397, whereas for MGA-d3, it is monitored at m/z 400. fao.org
The table below details the specific ions monitored for both MGA and MGA-d3 in different mass spectrometric analyses, illustrating the consistent mass shift.
| Analytical Method | Compound | Monitored Ions (m/z) | Quantification Ion (m/z) |
|---|---|---|---|
| LC-MS (Electrospray Ionization) | Melengestrol Acetate (MGA) | 397, 438, 337 | 397 |
| This compound (MGA-d3) | 400, 441, 349 | 400 | |
| GC-MS (after HFBA derivatization) | Melengestrol Acetate (MGA) | 489, 533, 592 | 489 |
| This compound (MGA-d3) | 492, 536, 595 | 492 |
Data sourced from FAO FNP 41/14. fao.org
Theoretical and Experimental Approaches to Assess Isotope Effects on Biochemical Processes
Assessing the impact of deuterium substitution on biochemical processes involves a combination of experimental and theoretical methods.
Experimental Approaches: The primary experimental method involves in vitro metabolic studies using subcellular fractions, such as liver microsomes or S9 fractions, or whole-cell systems like hepatocytes. fao.org These systems contain the metabolic enzymes responsible for drug biotransformation. By incubating both the deuterated and non-deuterated compounds with these systems and monitoring the rate of disappearance of the parent drug and the appearance of metabolites over time, researchers can directly measure the kinetic isotope effect on metabolism. nih.govnih.gov For example, studies on MGA have used bovine liver microsomes to generate and identify metabolites, a technique directly applicable to comparing the metabolic stability of MGA and MGA-d3. fao.org
Theoretical and Computational Approaches: Theoretical approaches complement experimental data by providing insights into the underlying mechanisms. Quantum mechanical calculations can be used to model the transition states of bond-breaking events in enzymatic reactions. By calculating the vibrational energy differences between C-H and C-D bonds, these models can predict the magnitude of the KIE for a specific metabolic reaction. This can help identify which positions in a molecule are most susceptible to metabolic attack and where deuteration would be most effective at slowing metabolism. While specific computational studies on MGA-d3 are not widely published, these methods are a staple in modern medicinal chemistry for designing deuterated drugs.
Advanced SAR Methodologies for Steroidal Compounds (Methodology Focus)
Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a steroidal compound relates to its biological activity. For complex molecules like steroids, advanced methodologies are employed to build these relationships.
One primary methodology involves the systematic synthesis of a series of analogs where specific parts of the steroid backbone are modified. nih.gov For instance, researchers might alter substituents at various positions (e.g., hydroxylations at different carbons) and then test the biological activity of each new compound. nih.gov This allows for the identification of key structural features, or pharmacophores, that are critical for the desired biological effect.
Complementing this synthetic approach are advanced computational methodologies. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique. In QSAR, statistical methods are used to correlate variations in the physicochemical properties of a group of molecules with their biological activities. For steroids, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These techniques build a 3D model and map the steric and electrostatic fields of the molecules, providing a visual representation of which spatial regions are important for activity.
Molecular docking is another critical computational tool. This methodology involves simulating the binding of a steroid molecule into the active site of its target protein (e.g., a nuclear receptor or an enzyme). scribd.com By calculating the binding energy and analyzing the specific interactions (like hydrogen bonds and hydrophobic interactions), docking can predict the binding affinity of different steroid analogs and explain why certain structural modifications enhance or diminish activity. These computational approaches help rationalize experimental findings and guide the design of new, more potent, and selective steroidal compounds. nih.gov
Emerging Research Frontiers and Methodological Innovations in Melengestrol Acetate D3 Investigations
Integration of "Omics" Technologies with Deuterated Compound Tracing (e.g., Metabolomics, Lipidomics)
The use of stable isotope-labeled compounds is a foundational technique in the field of "omics," particularly metabolomics, for tracing the metabolic fate of molecules and quantifying metabolic fluxes within a biological system. creative-proteomics.com Melengestrol (B123420) Acetate-d3, as a stable isotope-labeled version of MGA, is ideally suited for such applications, offering a pathway to move beyond simple residue quantification toward a dynamic understanding of its metabolic journey.
Metabolomics studies, which aim to comprehensively identify and quantify all small-molecule metabolites in a biological sample, can be significantly enhanced by stable isotope tracing. creative-proteomics.com By introducing MGA-d3 into a biological system, researchers can accurately track the transformation of the parent compound into its various metabolites. Mass spectrometry can distinguish between the deuterated (d3) metabolites originating from the administered compound and the naturally occurring, non-labeled endogenous molecules. creative-proteomics.com This approach allows for the unambiguous identification of MGA-specific metabolic pathways and the calculation of flux rates through these pathways.
While comprehensive metabolomics studies specifically utilizing MGA-d3 for tracing are still an emerging area, the strategy has been successfully applied to other steroids, setting a clear precedent. For example, metabolomic strategies have been developed to screen for biomarkers in urine from cattle treated with other hormones, demonstrating the power of this approach to track steroid abuse and metabolism. semanticscholar.org Research on other progestins has also highlighted the extensive and cell-specific nature of their metabolism, a complexity that "omics" technologies are well-suited to unravel. nih.govpopcouncil.org
Similarly, lipidomics, the large-scale study of lipids, can benefit from MGA-d3 tracing. Given the steroidal nature of MGA, its administration can influence lipid profiles and signaling pathways. Tracing studies could elucidate how MGA and its metabolites interact with lipid metabolism, providing insights into its mode of action and potential off-target effects. Projects establishing lipidomics research centers are indicative of the growing importance of this field in agricultural science, where compounds like MGA are frequently used. k-state.edu
The integration of MGA-d3 with "omics" platforms represents a shift from static residue measurement to a dynamic systems-level analysis of its biological impact.
Application of Advanced In Vitro and Ex Vivo Model Systems (Non-Human) for Compound Research
To investigate the metabolism, bioactivity, and potential toxicity of MGA without relying solely on whole-animal studies, researchers are increasingly turning to advanced non-human in vitro and ex vivo models. These systems offer controlled environments to dissect specific biological mechanisms.
In Vitro Metabolic Models: Early studies utilized subcellular fractions, such as bovine liver homogenates and microsomes, to identify MGA metabolites. acs.org These models demonstrated that MGA is metabolized into several hydroxylated forms. acs.org Another study used fresh bovine rumen fluid to assess the stability of MGA in the bovine digestive system. acs.org More recent research on other progestins has expanded the toolbox to include a variety of mammalian cell lines, showing that progestin metabolism can be highly cell-type specific. nih.gov This highlights the importance of selecting appropriate cell models to study the compound's effects in different target tissues. nih.gov
Ex Vivo Tissue and Organ Cultures: Explant cultures, where small pieces of tissue are maintained in a viable state outside the organism, provide a model that preserves the complex cell-cell interactions of the native tissue. Ex vivo organ cultures of human endometrium have been used to study the effects of various synthetic progestins on tissue structure and receptor expression, offering a clinically relevant model system. nih.govmdpi.com Such models could be applied to investigate the direct effects of MGA on target tissues like the uterus or mammary gland.
Cell-Based Reporter Assays: To screen for endocrine activity, researchers use genetically modified cell lines that contain a reporter gene linked to a hormone-responsive element. When a hormonally active compound like MGA binds to its receptor in the cell, it activates the transcription of the reporter gene, producing a measurable signal (e.g., light). These assays are invaluable for high-throughput screening of compounds for specific hormonal activities. oup.com
Stem Cell-Derived Models: An emerging frontier is the use of induced pluripotent stem cells (iPSCs) to generate specific cell types, such as neurons or glial cells. nih.gov This "brain in a dish" approach allows for the study of steroid hormone effects on human-relevant cells in a highly controlled setting, which is particularly useful for investigating neurobiological impacts. nih.gov
These advanced models are crucial for reducing reliance on animal testing while providing detailed mechanistic insights into the biological activity and fate of MGA.
Computational Predictive Models for Environmental Persistence and Biodegradation
Understanding the environmental fate of MGA is crucial for assessing its ecological risk. While experimental field studies provide essential data on persistence in soil and manure mdpi.comneliti.com, computational models are emerging as powerful predictive tools to estimate environmental concentrations and degradation pathways, especially when experimental data are scarce.
One significant advancement is the development of models specifically for veterinary medicines. The VETPEC (Veterinary Environmental Transport and Fate Models for Predicting Environmental Concentrations) suite, developed by the U.S. FDA and EPA, is a key example. amstat.org This framework calculates predicted environmental concentrations (PECs) of animal drugs in manure, soil, and water by simulating factors like soil type, weather, and agricultural practices over long periods (e.g., 50 years). amstat.org Such models can be used to conduct prospective environmental risk assessments for compounds like MGA before widespread use or for new formulations.
Other computational approaches focus on predicting the transformation of compounds. Research on other synthetic steroids has demonstrated the use of computational chemistry to predict the products of environmental processes like chlorination in water treatment systems. acs.org By modeling the reactivity of different parts of the steroid molecule, scientists can predict the most likely transformation products, guiding analytical chemists on what to look for in environmental samples. acs.org This framework helps prioritize research on potentially persistent and bioactive degradation products.
These predictive models are essential for:
Filling data gaps where experimental studies are not feasible.
Screening new compounds for potential environmental risks.
Understanding the formation of novel transformation products.
Conducting large-scale risk assessments across different geographical regions. nih.gov
While these models are powerful, they require high-quality experimental data for training and validation to ensure their predictive accuracy. nih.gov
Identification of Analytical Challenges and Future Research Gaps in Melengestrol Acetate-d3 Studies
Despite advancements in analytical techniques, several challenges and research gaps remain in the study of MGA and its deuterated standard.
Analytical Challenges:
Complex Metabolism: MGA undergoes extensive metabolism in animals, making the analysis of urine particularly difficult. rivm.nl Analytical methods must be able to distinguish the parent compound from a multitude of metabolites.
Matrix Effects: Biological and environmental samples (e.g., fat, soil, water) are complex matrices. Co-extraction of interfering substances, particularly lipids from fatty tissues, can suppress the instrument signal and complicate quantification. rivm.nl This necessitates extensive and often time-consuming sample cleanup procedures like solid-phase extraction (SPE) or supercritical fluid extraction (SFE). nih.govrivm.nl
Poor Chromatographic Properties: As an acetate (B1210297) ester, MGA can exhibit poor chromatographic characteristics. rivm.nl Historically, this has required chemical hydrolysis and derivatization steps to improve its behavior in gas chromatography (GC) systems, adding complexity to the analysis. rivm.nl Modern LC-MS/MS methods have largely overcome this but still require careful optimization. acs.org
Future Research Gaps:
Metabolite Bioactivity: While several metabolites of MGA have been identified, the biological activity of most remains unknown. popcouncil.org Future research is needed to determine if these metabolites retain progestogenic or other hormonal activities, which is critical for a complete risk assessment.
"Omics" Integration: There is a clear gap in the application of "omics" technologies, using MGA-d3 as a tracer, to understand the system-wide biological effects of MGA exposure. Such studies could reveal novel mechanisms of action and identify biomarkers of exposure or effect. semanticscholar.org
Environmental Mixture Effects: In the environment, organisms are exposed to a complex mixture of contaminants. The effects of MGA as a component of these mixtures are largely unknown and require further investigation to understand potential synergistic or antagonistic interactions. researchgate.net
Development of Field-Deployable Sensors: A significant gap exists between advanced laboratory methods and the need for rapid, on-site environmental monitoring. The development and validation of biosensors specific for MGA would be a major step forward.
Addressing these challenges and filling these research gaps will be essential for refining our understanding of Melengestrol Acetate and ensuring its responsible use in agriculture.
Q & A
Q. What analytical methods are recommended for identifying and quantifying Melengestrol Acetate-d3 in biological matrices?
this compound is typically analyzed using liquid chromatography–tandem mass spectrometry (LC-MS/MS) . Key parameters include:
- MRM transitions : Precursor ion m/z 400.2 → product ion m/z 340.2 in positive polarity mode.
- Collision energy : 15 eV.
- Retention time : 18.6 minutes (similar to its non-deuterated form, ensuring chromatographic separation). Deuterated analogs like this compound are used as internal standards to correct for matrix effects and instrument variability . For validation, ensure linearity (R² > 0.99) and recovery rates (80–120%) across spiked concentrations.
Q. What are the primary research applications of this compound in reproductive biology?
this compound is used to study estrous synchronization in livestock. For example:
- Cattle studies : Administered orally (0.5 mg/head/day for 14 days) to suppress estrus, followed by prostaglandin F2α (PGF) and gonadotropin-releasing hormone (GnRH) to synchronize ovulation .
- Dose-response analysis : Compare follicular development and progesterone concentrations post-treatment using radioimmunoassays or LC-MS/MS .
Advanced Research Questions
Q. How can researchers address contradictions in pharmacokinetic data for this compound across species?
Discrepancies in absorption or metabolism may arise due to species-specific cytochrome P450 activity. To resolve this:
- Conduct cross-species comparative studies with isotopic tracing (e.g., using deuterated compounds to track metabolic pathways).
- Validate findings against in vitro hepatocyte models to isolate enzymatic contributions .
- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate data between species .
Q. What experimental designs are optimal for assessing the environmental persistence of this compound?
To evaluate environmental transport and degradation:
- Extraction protocols : Use accelerated solvent extraction (ASE) or sonication with acetone:hexane (1:1) to recover residues from soil/water samples .
- Detection limits : Optimize LC-MS/MS parameters to achieve sub-ppb sensitivity, critical for tracking wind-borne particulate contamination near feedlots .
- Stability testing : Incubate samples under varying pH/temperature conditions to simulate natural degradation.
Q. How should researchers mitigate confounding factors in studies on this compound’s endocrine-disrupting effects?
- Control groups : Include cohorts treated with non-deuterated Melengestrol Acetate to distinguish isotopic effects.
- Endpoint selection : Measure biomarkers like uterine hyperplasia or ovarian follicle count in mammalian models (e.g., bovines or non-human primates) .
- Statistical rigor : Use mixed-effects models to account for individual variability in hormone-responsive tissues .
Methodological Challenges and Solutions
Q. What strategies ensure specificity when analyzing this compound in complex matrices like kidney fat?
- Sample cleanup : Perform solid-phase extraction (SPE) with C18 cartridges to remove lipids.
- Chromatographic separation : Use a phenyl-hexyl column to resolve co-eluting isomers (e.g., Medroxyprogesterone Acetate-d3 at 18.4 minutes vs. This compound at 18.6 minutes) .
- Confirmatory ions : Monitor secondary MRM transitions (e.g., m/z 400.2 → 279.2) to confirm identity .
Q. How can isotopic dilution improve accuracy in residue analysis?
- Internal standardization : Spike samples with this compound before extraction to correct for losses during sample preparation.
- Calibration curves : Prepare matrix-matched standards with deuterated analogs to account for ion suppression/enhancement .
Toxicology and Regulatory Considerations
Q. What safety assessments are required for this compound in preclinical studies?
- ADI determination : The acceptable daily intake (ADI) for Melengestrol Acetate is 0–0.03 µg/kg body weight, derived from cynomolgus monkey studies. Apply a safety factor of 200 to the minimal effective dose (5 µg/kg/day) affecting menstrual cycles .
- Ecotoxicity testing : Conduct acute/chronic assays on aquatic organisms (e.g., Daphnia magna) if environmental release is anticipated .
Data Interpretation and Reporting
Q. How should researchers report conflicting data on this compound’s progestogenic activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
